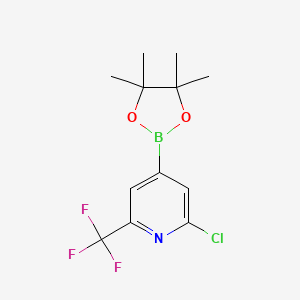
(S)-tert-Butyl 2-(Methoxymethyl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives are a class of chemical compounds that have been widely studied due to their diverse biological activities . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations using methods such as DFT can also be used to predict geometric parameters and spectroscopic data .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be determined using various techniques. For example, the refractive index, boiling point, and density of 1-(2-Methoxyethyl)piperazine were determined to be 1.4730 (lit.), 193-194 °C (lit.), and 0.970 g/mL at 25 °C (lit.), respectively .Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren: Verbindungen, die Piperazin enthalten, werden häufig als Kinase-Inhibitoren eingesetzt. Diese Moleküle modulieren zelluläre Signalwege und haben potenzielle therapeutische Anwendungen bei Krebs, Entzündungen und anderen Krankheiten.
Rezeptor-Modulatoren: Der Piperazin-Ring kann strategisch in Liganden eingebaut werden, die auf spezifische Rezeptoren abzielen (z. B. GPCRs). Durch Feinabstimmung der Position und der Substituenten des Piperazins können Forscher die Bindungsaffinität und Selektivität verbessern.
Buchwald–Hartwig-Aminierung: Die synthetische Methode, die die Buchwald–Hartwig-Aminierung beinhaltet, ermöglicht die effiziente Kupplung von Arylhalogeniden mit Aminen. (S)-tert-Butyl 2-(Methoxymethyl)piperazin-1-carboxylat kann in diesem Prozess als wertvoller Baustein dienen.
Aromatische nucleophile Substitution: Der Piperazin-Ring nimmt an aromatischen nucleophilen Substitutionsreaktionen teil. Forscher können diese Reaktivität nutzen, um verschiedene funktionelle Gruppen in das Molekül einzuführen.
Reduktive Aminierung: Reduktive Aminierung, die die Bildung von C-N-Bindungen beinhaltet, ist ein leistungsfähiges Werkzeug zur Herstellung von Piperazin-Derivaten. Diese Methode ermöglicht die Synthese neuer Verbindungen mit potenzieller biologischer Aktivität.
Finkelstein-Alkylierung: Finkelstein-Alkylierungsreaktionen ermöglichen die Einführung von Alkylgruppen in den Piperazin-Ring. Solche Modifikationen können die Löslichkeit, Lipophilie und die allgemeinen arzneimittelähnlichen Eigenschaften verbessern.
Verschiedene Anwendungen
Schließlich wollen wir noch einige weitere Bereiche beleuchten, in denen diese Verbindung Anwendung finden könnte:
Antifungalmittel: Aufgrund seiner strukturellen Merkmale könnte this compound als potenzielles Antifungalmittel untersucht werden.
Neuropharmakologie: Die Auswirkungen des Piperazin-Rings auf die konformativen Eigenschaften machen ihn in der Neuropharmakologie relevant. Forscher könnten seine Wechselwirkungen mit Neurotransmitter-Rezeptoren untersuchen.
Zusammenfassend lässt sich sagen, dass this compound ein breites Spektrum an Anwendungen bietet, von der Arzneimittelentwicklung bis hin zu industriellen Prozessen. Seine Vielseitigkeit und synthetische Zugänglichkeit machen es zu einer faszinierenden Verbindung für weitere Untersuchungen . Wenn Sie bestimmte Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden! 😊
Wirkmechanismus
Target of Action
(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, primarily targets voltage-gated sodium channels (Na_v channels). These channels are crucial for the initiation and propagation of action potentials in neurons, muscle cells, and other excitable cells .
Mode of Action
The compound interacts with Na_v channels by binding to specific sites on the channel proteins. This binding modulates the channel’s conformation, leading to altered ion flow across the cell membrane. Specifically, it inhibits the influx of sodium ions, which reduces the excitability of the cells and can prevent the propagation of action potentials .
Biochemical Pathways
By modulating Na_v channels, (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate affects several downstream pathways. The inhibition of sodium ion influx can lead to decreased intracellular calcium levels, as sodium-calcium exchangers are less active. This reduction in calcium can influence various cellular processes, including neurotransmitter release, muscle contraction, and gene expression .
Pharmacokinetics
The pharmacokinetics of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues with high Na_v channel expression. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Finally, the compound and its metabolites are excreted via the kidneys .
Result of Action
At the molecular level, the inhibition of Na_v channels by (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate leads to reduced neuronal excitability and muscle contraction. This can result in various therapeutic effects, such as analgesia (pain relief) and anti-convulsant activity. At the cellular level, the compound can induce apoptosis in certain cancer cells by disrupting ion homeostasis and triggering cell death pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate. For instance, extreme pH levels can affect the ionization state of the compound, altering its binding affinity to Na_v channels. Similarly, high temperatures can increase the rate of degradation, reducing its stability and effectiveness .
This comprehensive overview highlights the multifaceted nature of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate’s mechanism of action, from its primary targets to the environmental factors influencing its efficacy.
: Molecules | Free Full-Text | Synthetic Approaches to Piperazine-Containing Drugs : Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators : Effect of a novel piperazine compound on cancer cells
Safety and Hazards
Zukünftige Richtungen
Piperazine derivatives are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJNXXZXCRBCC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

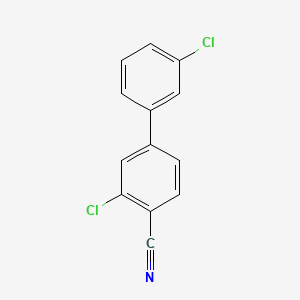


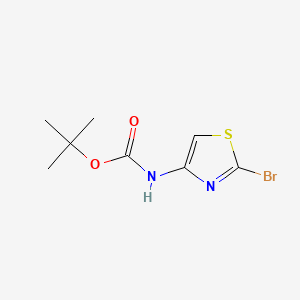
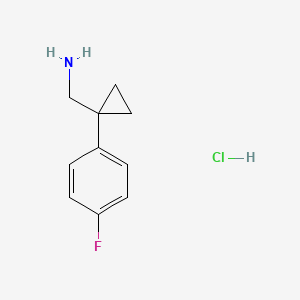
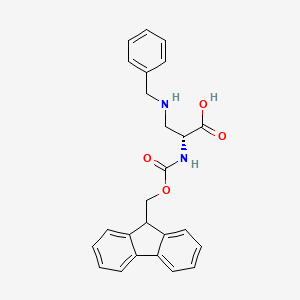

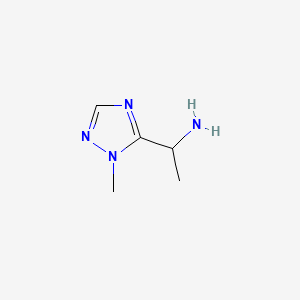

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
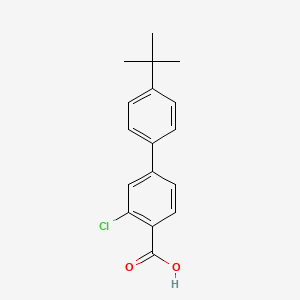
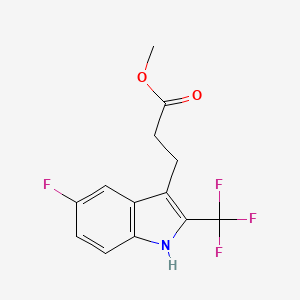
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
